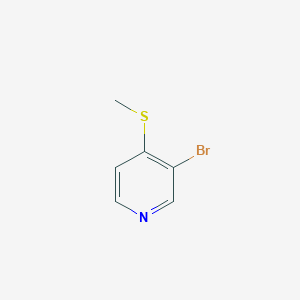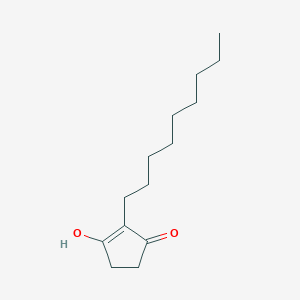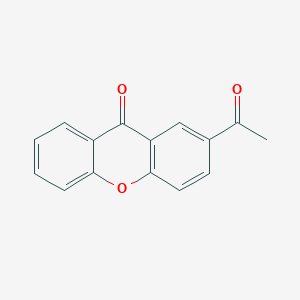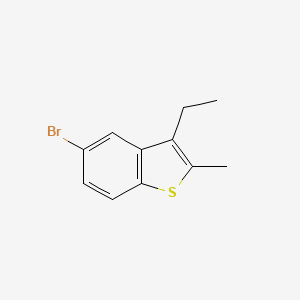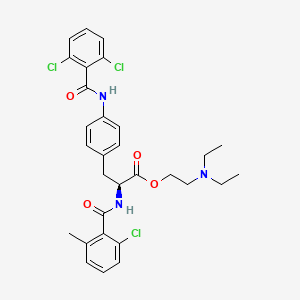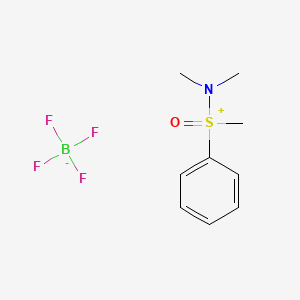
(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate
Übersicht
Beschreibung
“(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate” is a chemical compound with the molecular formula C9H14BF4NOS and a molecular weight of 271.08 g/mol . It is used as a building block in research .
Chemical Reactions Analysis
The tetrafluoroborate anion (BF4-) in “(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate” is often considered inert, meaning it does not participate in the chemical reactions . The cation is usually the reactive agent in such compounds .Wissenschaftliche Forschungsanwendungen
Field: Synthetic Chemistry
- Application : Selectfluor is used for the replacement of hydrogen atoms with fluorine substituents in organic substrates . This is of great interest in synthetic chemistry due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms .
- Results : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor . This reagent is not only one of the most reactive electrophilic fluorinating reagents available, but it is also safe, nontoxic, and easy to handle .
Field: Organic Chemistry
- Application : Selectfluor is capable of converting glycals into the corresponding 2-deoxy-2-fluoroglycosides .
- Method : Many alcohols, including other protected sugars, can be used as acceptors in this reaction . The fluorination and subsequent glycosylation occur as a two-step one-pot reaction .
- Results : This method provides an excellent yield .
Field: Inorganic Chemistry
- Application : Tetrafluoroborate is the anion BF− 4 . This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF 2− 4), tetrafluoromethane (CF 4), and tetrafluoroammonium (NF+ 4) and is valence isoelectronic with many stable and important species including the perchlorate anion, ClO− 4, which is used in similar ways in the laboratory .
- Method : It arises by the reaction of fluoride salts with the Lewis acid BF 3, treatment of tetrafluoroboric acid with base, or by treatment of boric acid with hydrofluoric acid .
- Results : The popularization of BF− 4 has led to decreased use of ClO− 4 in the laboratory as a weakly coordinating anion . With organic compounds, especially amine derivatives, ClO− 4 forms potentially explosive derivatives .
Field: Organic Chemistry
- Application : Selectfluor is used for the fluorination of organic substrates . This is of great interest in organic chemistry due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms .
- Results : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor . This reagent is not only one of the most reactive electrophilic fluorinating reagents available, but it is also safe, nontoxic, and easy to handle .
Field: Inorganic Chemistry
- Application : Tetrafluoroborate is the anion BF− 4 . This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF 2− 4), tetrafluoromethane (CF 4), and tetrafluoroammonium (NF+ 4) and is valence isoelectronic with many stable and important species including the perchlorate anion, ClO− 4, which is used in similar ways in the laboratory .
- Method : It arises by the reaction of fluoride salts with the Lewis acid BF 3, treatment of tetrafluoroboric acid with base, or by treatment of boric acid with hydrofluoric acid .
- Results : The popularization of BF− 4 has led to decreased use of ClO− 4 in the laboratory as a weakly coordinating anion . With organic compounds, especially amine derivatives, ClO− 4 forms potentially explosive derivatives .
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C9H14NOS.BF4/c1-10(2)12(3,11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILSOUJFCSHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453975 | |
| Record name | 21077-81-6 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)methylphenylsulfoxonium tetrafluoroborate | |
CAS RN |
21077-81-6 | |
| Record name | 21077-81-6 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethylamino)(methyl)oxo(phenyl)-lambda6-sulfanylium; tetrafluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)
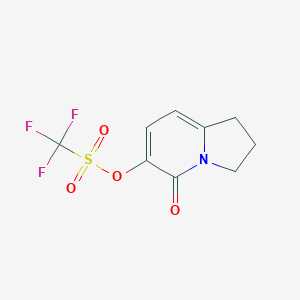
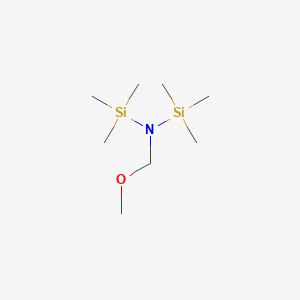
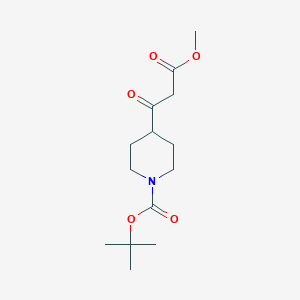
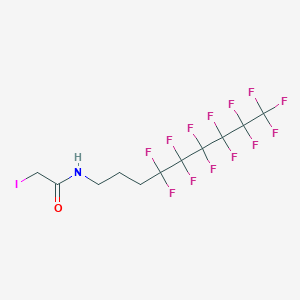
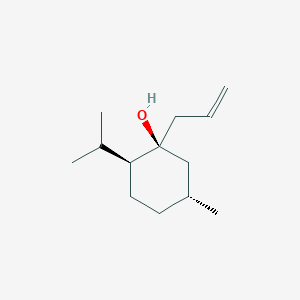
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
